molecular formula C13H21N3 B1484037 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine CAS No. 2098138-24-8

2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Cat. No.: B1484037
CAS No.: 2098138-24-8
M. Wt: 219.33 g/mol
InChI Key: SSZATVNKQZAIKM-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic amine featuring a 4,5,6,7-tetrahydro-2H-indazole core substituted with a cyclopropylmethyl group at position 2 and an ethylamine side chain at position 2. The cyclopropylmethyl group may enhance metabolic stability compared to linear alkyl chains, while the ethylamine moiety provides a handle for intermolecular interactions (e.g., hydrogen bonding) .

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-8-7-13-11-3-1-2-4-12(11)15-16(13)9-10-5-6-10/h10H,1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZATVNKQZAIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)CCN)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The cyclopropylmethyl group is then introduced through alkylation reactions, and the ethan-1-amine moiety is added via reductive amination . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Mechanism of Action

The mechanism of action of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . For example, it may inhibit cyclooxygenase-2 (COX-2) to reduce inflammation or target specific cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Indazole Core

(a) 2-(4,5,6,7-Tetrahydro-2H-Indazol-3-yl)Ethan-1-Amine
  • Structure : Lacks the cyclopropylmethyl group at position 2.
  • Status : Discontinued (CymitQuimica catalog) .
(b) [2-(4,5,6,7-Tetrahydro-2H-Indazol-3-yl)Ethyl]Amine Hydrochloride Hydrate
  • Structure : Ethylamine side chain is retained, but the compound is formulated as a hydrochloride hydrate.
  • Key Differences : Salt formation improves aqueous solubility, which may enhance bioavailability. However, the absence of the cyclopropylmethyl group limits steric stabilization .
(c) 2-Ethyl-4,5,6,7-Tetrahydro-2H-Indazol-3-Amine
  • Structure : Ethyl group at position 2 instead of cyclopropylmethyl.
  • Properties :
    • Molecular Formula: C₉H₁₅N₃ (vs. C₁₁H₁₇N₃ for the target compound).
    • Predicted pKa: 5.15 (slightly less basic than cyclopropylmethyl analog, affecting protonation state at physiological pH).
    • Boiling Point: 331.5°C (indicative of volatility differences) .
(d) 1-(Propan-2-yl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine
  • Structure : Isopropyl substituent at position 1 and amine at position 4.
  • Key Differences : Altered substitution pattern disrupts the spatial orientation of the amine group, likely reducing target affinity. Molecular weight: 179.27 g/mol (vs. ~193 g/mol for the target compound) .

Functional Group and Pharmacophore Analysis

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications
Target Compound Cyclopropylmethyl (2), Ethylamine (3) C₁₁H₁₇N₃ High lipophilicity (logP ~2.5), potential CNS activity
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine Ethyl (2) C₉H₁₅N₃ Lower steric hindrance, reduced metabolic stability
[2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride Ethylamine (3, HCl salt) C₉H₁₆ClN₃O Enhanced solubility, lab use only
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Isopropyl (1), amine (6) C₁₀H₁₇N₃ Altered pharmacophore orientation, niche applications

Biological Activity

The compound 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a member of the indazole family and has garnered attention for its potential biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2C_{13}H_{16}N_{2}, and its structural characteristics contribute to its biological activity. The presence of the cyclopropylmethyl group and the tetrahydroindazole moiety are significant for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor properties. For instance, a related indazole compound was evaluated for its inhibitory effects on various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low nanomolar range against human cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia) .

Compound Cell Line IC50 (µM) Mechanism of Action
6oK5625.15Induces apoptosis via Bcl-2 inhibition
6oA54910.00Cell cycle arrest at G1 phase

The compound may exhibit similar mechanisms due to structural similarities with other indazole derivatives.

Neuroprotective Effects

Indazole derivatives have also been studied for their neuroprotective effects. In models of neurodegenerative diseases, compounds with similar structures have shown the ability to inhibit neuroinflammation and promote neuronal survival .

Study on Indazole Derivatives

In a study focusing on the synthesis and biological evaluation of indazole derivatives, compounds were tested for their ability to inhibit specific kinases involved in cancer progression. The study highlighted that modifications to the indazole structure significantly influenced potency and selectivity against cancer targets .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggest that compounds similar to this compound exhibit favorable ADME profiles with low toxicity in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

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